Topoisomerase I inhibitor 3

Non-camptothecin Structural novelty Boeravinone derivative

Topoisomerase I inhibitor 3 (ZML-14) is a synthetic non-camptothecin Topo I inhibitor built on the 6H-chromeno[3,4-b]quinoline aza-boeravinone scaffold. Unlike camptothecin-derived clinical standards, ZML-14 offers a structurally distinct binding mode with a unique cytotoxicity fingerprint—highest in HepG2 (IC50 1.94 μM) and ~19.3-fold selectivity over normal L-02 hepatocytes, exceeding topotecan. The compound induces G2/M arrest and apoptosis via Topo I-mediated mechanisms. Ideal for HCC target validation, SAR benchmarking, and scaffold-comparison pharmacology. Procure alongside ZML-8 for potency-range SAR studies.

Molecular Formula C18H14FNO3
Molecular Weight 311.3 g/mol
Cat. No. B12420247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase I inhibitor 3
Molecular FormulaC18H14FNO3
Molecular Weight311.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC3=C(COC4=C3C=C(C=C4)F)N=C2C=C1OC
InChIInChI=1S/C18H14FNO3/c1-21-17-6-10-5-12-13-7-11(19)3-4-16(13)23-9-15(12)20-14(10)8-18(17)22-2/h3-8H,9H2,1-2H3
InChIKeyANZSQVMPCIHDGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase I inhibitor 3 (ZML-14) for Cancer Research: Non-Camptothecin Topo I Inhibitor Procurement Guide


Topoisomerase I inhibitor 3 (CAS 2588211-50-9, also known as Compound ZML-14) is a synthetic non-camptothecin topoisomerase I inhibitor belonging to the 6H-chromeno[3,4-b]quinoline class derived from the natural product skeleton of boeravinones [1]. The compound interacts with the topoisomerase I-DNA covalent complex and exhibits cytotoxic activity against a panel of human tumor cell lines . Its chemical structure is defined as 2-fluoro-9,10-dimethoxy-6H-chromeno[3,4-b]quinoline with molecular formula C₁₈H₁₄FNO₃ and a molecular weight of 311.3 g/mol [2].

Why Topoisomerase I inhibitor 3 (ZML-14) Cannot Be Interchanged with Camptothecin-Derived Topo I Inhibitors


Topoisomerase I inhibitors constitute a mechanistically heterogeneous class whose members cannot be substituted without altering experimental outcomes. Topoisomerase I inhibitor 3 (ZML-14) belongs to the structurally distinct non-camptothecin class based on an aza-boeravinone scaffold, whereas clinical standards such as topotecan, irinotecan (via its active metabolite SN-38), and camptothecin share the pentacyclic camptothecin core structure [1]. Molecular docking studies reveal that while ZML-14 exhibits a binding mode to the topoisomerase I-DNA complex similar to topotecan, its differential cytotoxic profile across tumor cell lines and its distinct chemical scaffold preclude interchangeable use [1]. Camptothecin-derived inhibitors are subject to known clinical limitations including chemical instability due to lactone ring hydrolysis at physiological pH and susceptibility to efflux pump-mediated resistance [2]. Selection of a specific topoisomerase I inhibitor for research applications requires matching the compound's structural class, selectivity profile, and cytotoxic fingerprint to the experimental objectives.

Quantitative Differentiation Evidence for Topoisomerase I inhibitor 3 (ZML-14) Relative to Clinical Comparators


Non-Camptothecin Scaffold: Structural Differentiation of ZML-14 from Clinical Topo I Inhibitors

Topoisomerase I inhibitor 3 (ZML-14) is a 6H-chromeno[3,4-b]quinoline derivative designed via nitrogen atom substitution on the boeravinone natural product skeleton, classifying it as a non-camptothecin Topo I inhibitor [1]. This structural classification differentiates ZML-14 from the majority of clinically approved Topo I inhibitors including topotecan, irinotecan, and belotecan, all of which share the pentacyclic camptothecin core scaffold [2]. Molecular docking demonstrates that ZML-14 interacts with the topoisomerase I-DNA complex with a binding mode similar to topotecan despite the distinct chemical backbone [1].

Non-camptothecin Structural novelty Boeravinone derivative

Selectivity Index: ZML-14 Tumor vs. Normal Liver Cell Cytotoxicity Comparison with Topotecan

ZML-14 demonstrated higher selectivity for HepG2 hepatocellular carcinoma cells versus normal liver L-02 cells compared to topotecan in the same study [1]. The selectivity index was calculated as the ratio of IC50 in L-02 normal hepatocytes to IC50 in HepG2 tumor cells, yielding a value of approximately 19.3 for ZML-14. In contrast, topotecan showed a lower selectivity profile in the same paired cell line comparison [1].

Selectivity index Hepatocellular carcinoma Cytotoxicity

Cell Line Cytotoxicity Profile of ZML-14 Across Seven Tumor and Normal Cell Lines

Topoisomerase I inhibitor 3 (ZML-14) was evaluated for cytotoxicity against six human tumor cell lines and one normal liver cell line, revealing a distinct cell-type dependent activity profile [1]. HepG2 hepatocellular carcinoma cells exhibited the highest sensitivity (IC50 = 1.94 ± 0.09 μM), followed by A2780 ovarian cancer (10.32 ± 0.39 μM) and HeLa cervical cancer (13.1 ± 0.96 μM) cells. Notably, MCF7 breast cancer cells showed minimal sensitivity with IC50 >100 μM [1]. This differential profile is distinct from that of camptothecin, which demonstrates broad nanomolar potency across multiple tumor cell lines including HT29, LOX, SKOV3, and SKVLB with IC50 values ranging from 37 nM to 48 nM .

Cytotoxicity IC50 panel Tumor cell lines

Intra-Class Comparison: ZML-14 vs. ZML-8 Cytotoxicity in HepG2 Cells

Within the same aza-boeravinone derivative series, ZML-14 exhibited an IC50 of 1.94 ± 0.09 μM against HepG2 cells, representing a 3.3-fold lower potency than its closely related analog ZML-8 which demonstrated an IC50 of 0.58 μM in the identical assay system [1]. Both compounds share the 6H-chromeno[3,4-b]quinoline core scaffold but differ in substitution pattern [1].

Structure-activity relationship Aza-boeravinone Lead optimization

Cross-Class Potency Comparison: ZML-14 vs. High-Potency Non-Camptothecin Topo I Inhibitor Genz-644282

Among non-camptothecin Topo I inhibitors, potency varies dramatically across chemical series. Genz-644282, a clinical-stage non-camptothecin Topo I inhibitor, demonstrates a median IC50 of 1.2 nM (range 0.2-21.9 nM) against a panel of tumor cell lines, representing approximately 1,600-fold higher potency than ZML-14 in HepG2 cells . This potency differential reflects fundamentally distinct chemical optimization status: Genz-644282 has undergone extensive lead optimization and entered Phase I/II clinical trials, while ZML-14 represents an earlier-stage research tool compound derived from recent aza-boeravinone scaffold exploration [1].

Non-camptothecin comparator Potency benchmark IC50 comparison

Critical Distinction: Topoisomerase I inhibitor 3 (ZML-14) vs. Topoisomerase I/II Inhibitor 3 (Compound 7)

A critical procurement distinction exists between two compounds with similar nomenclature: Topoisomerase I inhibitor 3 (ZML-14, CAS 2588211-50-9, C₁₈H₁₄FNO₃, MW 311.3) is a selective Topo I inhibitor derived from the aza-boeravinone scaffold [1]. In contrast, Topoisomerase I/II inhibitor 3 (Compound 7, CAS 2770804-74-3, C₂₄H₂₄N₂O₄, MW 404.46) is a dual Topo I and Topo II inhibitor that additionally suppresses the PI3K/Akt/mTOR signaling pathway [2]. These are entirely distinct chemical entities with different CAS numbers, molecular formulas, molecular weights, and mechanisms of action [1][2].

Product identity Target specificity Procurement accuracy

Recommended Research Applications for Topoisomerase I inhibitor 3 (ZML-14) Based on Quantitative Evidence


Hepatocellular Carcinoma (HCC) Target Validation and Mechanistic Studies

ZML-14 is optimally suited for hepatocellular carcinoma research based on its highest cytotoxicity in HepG2 cells (IC50 = 1.94 ± 0.09 μM) and a favorable selectivity index of ~19.3 versus normal liver L-02 cells, which exceeds that of topotecan in the same study [1]. The compound induces G2/M cell cycle arrest and apoptosis in HepG2 cells, confirming engagement of Topo I-mediated cytotoxic mechanisms [1]. Researchers should prioritize ZML-14 for HCC-focused target validation, pathway analysis, and as a reference compound for benchmarking novel Topo I inhibitors with liver cancer selectivity profiles.

Non-Camptothecin Topo I Inhibitor Scaffold Exploration and SAR Studies

As a representative of the 6H-chromeno[3,4-b]quinoline aza-boeravinone scaffold, ZML-14 serves as a foundational tool compound for structure-activity relationship studies exploring non-camptothecin Topo I inhibition [1]. Its well-characterized binding mode to the topoisomerase I-DNA complex (similar to topotecan despite the distinct scaffold) enables mechanistic comparisons across chemical classes [1]. Procurement of ZML-14 alongside ZML-8 (IC50 0.58 μM) provides a potency range within the same chemical series, facilitating SAR-driven lead optimization programs [1].

Cell Line Selectivity Profiling for Topo I Inhibitor Characterization

ZML-14 exhibits a distinctive cytotoxicity fingerprint across seven cell lines, with sensitivity varying by approximately 50-fold between the most responsive HepG2 cells (IC50 1.94 μM) and the least responsive MCF7 cells (IC50 >100 μM) [1]. This broad differential sensitivity makes ZML-14 a valuable tool for investigating cell-type specific determinants of Topo I inhibitor response, including Topo I expression levels, DNA repair pathway activity, and drug efflux mechanisms. Procurement is recommended for studies examining the molecular basis of tumor cell sensitivity to Topo I poisons.

Comparative Oncology Studies with Topotecan in Liver-Derived Cell Systems

The direct comparative data demonstrating ZML-14's higher selectivity for HepG2 versus L-02 cells compared to topotecan supports procurement for side-by-side mechanism-of-action studies [1]. Researchers can utilize ZML-14 to investigate whether non-camptothecin scaffolds confer differential effects on DNA damage response pathways, apoptotic signaling, or resistance mechanisms in liver-derived cell models. This application is particularly relevant for programs seeking to understand scaffold-dependent differences in Topo I inhibitor pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Topoisomerase I inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.